molecular formula C13H12BrN3O3 B4394409 N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide

N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide

Cat. No. B4394409
M. Wt: 338.16 g/mol
InChI Key: UCOXOZNCMBEQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide, also known as BFA-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the Golgi apparatus, which is responsible for protein modification and transport within cells. BFA-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide acts by inhibiting the activity of the ADP-ribosylation factor (ARF) protein, which is required for the formation of COPI-coated vesicles that transport proteins from the Golgi to the endoplasmic reticulum (ER). By inhibiting ARF, N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide disrupts the Golgi structure and prevents the formation of new COPI-coated vesicles, leading to the accumulation of proteins in the Golgi. This disruption of protein transport has been shown to have a variety of effects on cell physiology and signaling.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein secretion, the induction of ER stress, and the activation of cell death pathways. It has also been shown to affect the trafficking of membrane proteins, such as the transferrin receptor and the epidermal growth factor receptor. In addition, N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has been shown to affect the localization and activity of signaling molecules such as Ras and Rho GTPases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide in lab experiments is its high potency and specificity for the Golgi apparatus. This allows researchers to selectively disrupt Golgi function without affecting other cellular organelles. However, N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide can also have off-target effects, such as the inhibition of other ARF-dependent processes. In addition, the use of N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide can be limited by its toxicity and the need for careful dosing and handling.

Future Directions

There are many potential future directions for research on N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide and its effects on cell physiology and signaling. One area of interest is the development of new derivatives of N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide with improved potency and specificity. Another area of research is the identification of new drug targets that can be exploited for the treatment of diseases such as cancer and viral infections. Finally, the use of N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide in combination with other drugs or therapies may lead to new insights into the mechanisms of disease and new treatment strategies.

Scientific Research Applications

N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has been widely used in scientific research as a tool to study the Golgi apparatus and its role in protein transport and modification. It has been used to investigate the mechanisms of intracellular transport, vesicle trafficking, and protein secretion. N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide has also been used to study the effects of Golgi disruption on cell signaling pathways and to identify new drug targets for the treatment of diseases such as cancer and viral infections.

properties

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(19)17-8-7-16-12(18)9-3-5-15-6-4-9/h1-6H,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXOZNCMBEQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.